- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesOrganic & Biomolecular Chemistry, 2022, 20(7), 1401-1406,
Cas no 93080-09-2 (Cytidine, 4'-thio-)

Cytidine, 4'-thio- structure
Nome del prodotto:Cytidine, 4'-thio-
Cytidine, 4'-thio- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-硫代胞苷
- Cytidine, 4'-thio-
- 4'-thiocytidine
- 1-(4-thio-beta-d-ribofuranosyl)cytosine
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
- 4'-O-Thiacytidine
- A855679
- 4′-Thiocytidine (ACI)
-
- Inchi: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
- Chiave InChI: GAKJJSAXUFZQTL-XVFCMESISA-N
- Sorrisi: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O
Proprietà calcolate
- Massa esatta: 259.06267708g/mol
- Massa monoisotopica: 259.06267708g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 386
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 145
Proprietà sperimentali
- Densità: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (2,9 g/l) (25°C),
Cytidine, 4'-thio- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonium fluoride Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
Riferimento
- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer ReactionJournal of the American Chemical Society, 2000, 122(30), 7233-7243,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
1.2 Reagents: Dowex 50W Solvents: Methanol
1.2 Reagents: Dowex 50W Solvents: Methanol
Riferimento
- A practical synthesis of 4'-thioribonucleosidesTetrahedron Letters, 2006, 47(4), 591-594,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
Riferimento
- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesChemRxiv, 2021, 1, 1-9,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluationNucleosides & Nucleotides, 1994, 13(10), 2035-50,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt
Riferimento
- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
Riferimento
- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κBNucleic Acids Research, 2004, 32(13), 3815-3825,
Cytidine, 4'-thio- Raw materials
- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate
- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)
- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-
- Cytidine, 4'-thio-, 2',3',5'-tribenzoate
Cytidine, 4'-thio- Preparation Products
Cytidine, 4'-thio- Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
4. Back matter
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
93080-09-2 (Cytidine, 4'-thio-) Prodotti correlati
- 1021118-19-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide)
- 888444-11-9(3-(2E)-but-2-enamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide)
- 22418-67-3(2,3,7-trimethyloct-6-enal)
- 899945-28-9(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-5-chloro-2-methoxybenzamide)
- 2248215-17-8((2S)-2-(Oxolan-3-yl)propan-1-amine)
- 753922-08-6(1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester)
- 2680770-47-0(6-Chloro-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 941899-13-4(1-4-(2-chlorophenyl)piperazin-1-yl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyethan-1-one)
- 99131-26-7(3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic Acid Sodium Salt)
- 10199-63-0(1-(3,5-Dimethyl-pyrazol-1-yl)ethanone)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
